molecular formula C12H11N5O B1663161 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 954143-48-7

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

Cat. No.: B1663161
CAS No.: 954143-48-7
M. Wt: 241.25 g/mol
InChI Key: GGEWEQJWGGJUHO-UHFFFAOYSA-N
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Description

MERIOLIN 3 is a semisynthetic compound derived from meridianins and variolins, which are known for their kinase inhibitory properties. This compound has shown significant potential in inhibiting cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

MERIOLIN 3 is synthesized through a series of chemical reactions involving the combination of meridianins and variolins. The synthesis typically involves the treatment of 7-azaindole with acetyl chloride in the presence of tin (IV) tetrachloride, leading to the formation of 3-acetyl-7-azaindole. This intermediate is then further reacted to produce MERIOLIN 3 .

Industrial Production Methods

The industrial production of MERIOLIN 3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

MERIOLIN 3 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MERIOLIN 3 include acetyl chloride, tin (IV) tetrachloride, and various solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions involving MERIOLIN 3 include various derivatives that retain the core structure of the compound but with different functional groups attached. These derivatives are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

MERIOLIN 3 exerts its effects by inhibiting the activity of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells. The molecular targets of MERIOLIN 3 include CDK1, CDK2, CDK4, and CDK9, among others .

Comparison with Similar Compounds

Similar Compounds

    Meridianins: Natural products with kinase inhibitory properties.

    Variolins: Marine-derived compounds known for their anticancer activity.

Uniqueness of MERIOLIN 3

MERIOLIN 3 is unique due to its enhanced selectivity and potency towards CDKs compared to its parent compounds, meridianins and variolins. It exhibits better antiproliferative and proapoptotic properties in human tumor cell cultures, making it a more promising candidate for cancer therapy .

Properties

IUPAC Name

4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWEQJWGGJUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954143-48-7
Record name Meriolin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERIOLIN 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Reactant of Route 6
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4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

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